

4-Fluorosalicylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Fluorosalicylic acid**

Cat. No.: **B1294951**

[Get Quote](#)

CAS Number: 345-29-9

This technical guide provides an in-depth overview of **4-Fluorosalicylic acid**, a key intermediate in the development of pharmaceuticals and agrochemicals.^[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

4-Fluorosalicylic acid, also known as 4-Fluoro-2-hydroxybenzoic acid, is an aromatic carboxylic acid. The inclusion of a fluorine atom enhances its reactivity and stability in comparison to similar compounds.^[1]

Table 1: Physicochemical Properties of **4-Fluorosalicylic Acid**

Property	Value	Reference
CAS Number	345-29-9	[2]
Molecular Formula	C ₇ H ₅ FO ₃	[3]
Molecular Weight	156.11 g/mol	[2] [3]
Melting Point	170 °C (decomposes)	
Appearance	White to yellow to orange powder/crystal	[1]
InChI Key	TTZOLDXHOCNCNF-UHFFFAOYSA-N	
SMILES	OC(=O)c1ccc(F)cc1O	
Purity	≥ 98% (GC)	[1]

Table 2: Spectroscopic Data for **4-Fluorosalicylic Acid**

Spectrum Type	Characteristic Peaks/Shifts
¹ H NMR	Spectral data available, refer to spectral databases for detailed shifts and coupling constants.
¹³ C NMR	Spectral data available, refer to spectral databases for detailed chemical shifts.
FT-IR	Characteristic peaks include O-H stretch (~3233 cm ⁻¹), C-H aromatic stretch (~3000-2830 cm ⁻¹), and C=O (carboxylic acid) stretch (~1652-1670 cm ⁻¹). [4]
Raman	FT-Raman spectral data is available for this compound. [5]

Synthesis of 4-Fluorosalicylic Acid

4-Fluorosalicylic acid can be synthesized from several precursors, including 4-fluorotoluene, m-fluorophenol, and 4-aminosalicylic acid.^[6] A common laboratory and industrial method for the synthesis of salicylic acids from phenols is the Kolbe-Schmitt reaction.^{[7][8][9][10]}

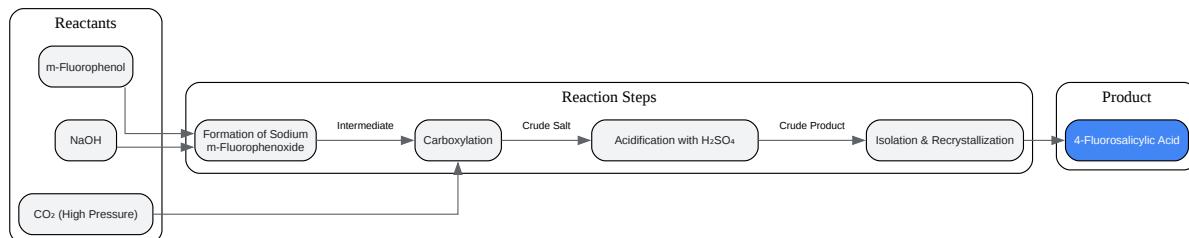
Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction of m-Fluorophenol

This protocol is a representative example based on the well-established Kolbe-Schmitt reaction.

Objective: To synthesize **4-Fluorosalicylic acid** by the carboxylation of m-fluorophenol.

Materials:

- m-Fluorophenol
- Sodium hydroxide (NaOH)
- Carbon dioxide (CO₂) (high pressure)
- Sulfuric acid (H₂SO₄)
- Anhydrous solvent (e.g., toluene)
- Water
- Ethanol (for recrystallization)


Procedure:

- Formation of Sodium m-Fluorophenoxyde: In a pressure-resistant reactor, dissolve m-fluorophenol in a suitable anhydrous solvent. Add an equimolar amount of sodium hydroxide to form sodium m-fluorophenoxyde. The mixture is stirred until the formation of the phenoxide is complete.
- Carboxylation: The reactor is sealed and pressurized with carbon dioxide to approximately 100 atm. The mixture is then heated to around 125 °C and maintained at this temperature

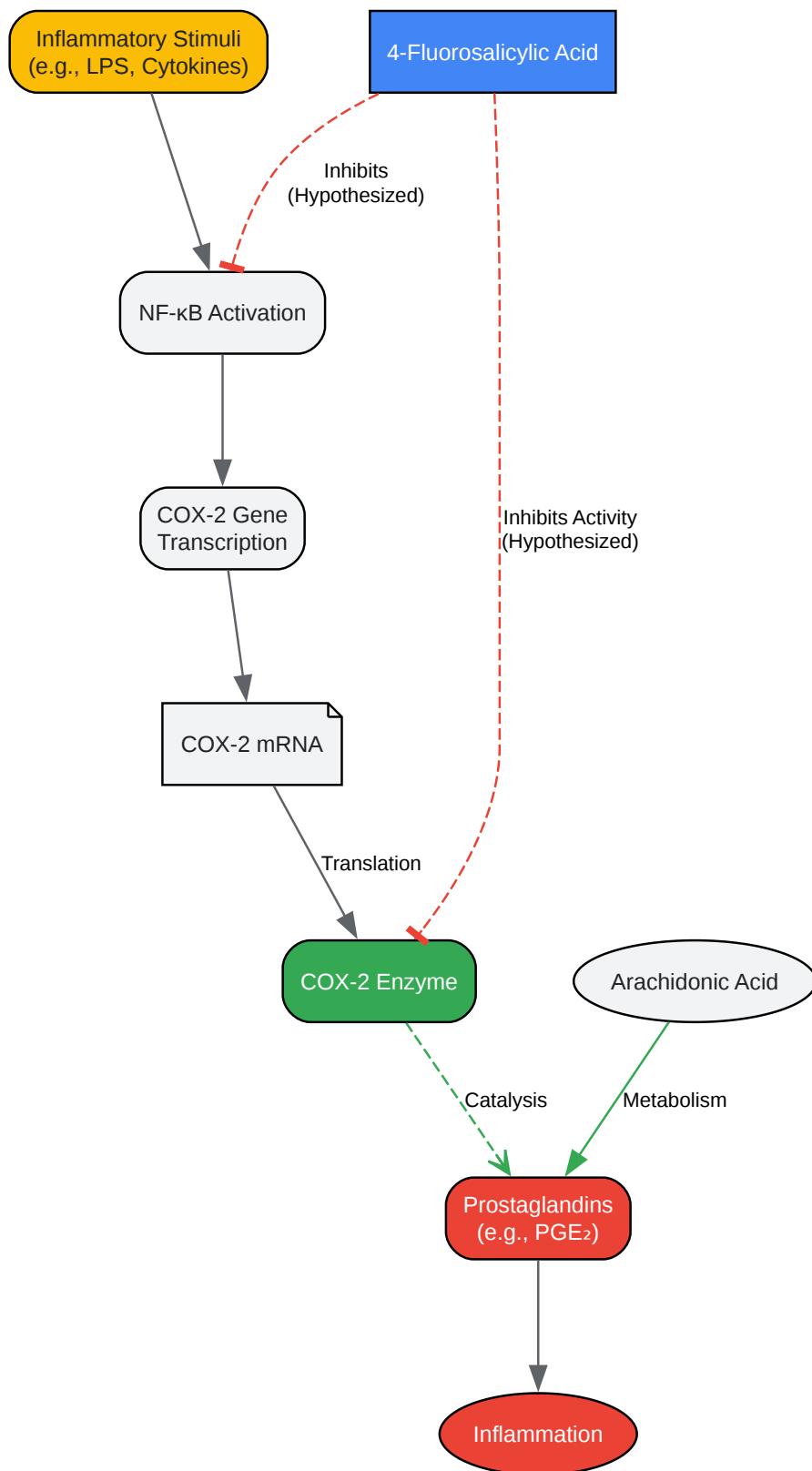
with continuous stirring for several hours to facilitate the electrophilic addition of CO₂ to the aromatic ring.

- Acidification: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The reaction mixture, containing the sodium salt of **4-fluorosalicylic acid**, is transferred to a separate vessel. The product is then precipitated by the slow addition of sulfuric acid until the solution is acidic.
- Isolation and Purification: The crude **4-Fluorosalicylic acid** precipitate is collected by filtration and washed with cold water to remove any inorganic salts. The product is then purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product.

Logical Workflow for Kolbe-Schmitt Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow of **4-Fluorosalicylic acid** synthesis.


Biological Activity and Applications

4-Fluorosalicylic acid is a versatile building block in the development of new therapeutics and agrochemicals.^[1] Its biological activity is of particular interest in drug discovery, especially for inflammatory and pain-related conditions.^[1]

Role in Enzyme Inhibition

Salicylates are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[\[11\]](#)[\[12\]](#) The COX pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While salicylic acid itself is a weak inhibitor of COX activity, its derivatives can have more potent effects.[\[12\]](#)[\[13\]](#) Fluorinated analogues, such as **4-Fluorosalicylic acid**, are investigated for their potential to modulate the activity of enzymes like COX-2. Some trifluoromethyl derivatives of salicylate have been shown to not only inhibit COX-2 activity but also suppress its expression, potentially by affecting the NF-κB signaling pathway.[\[11\]](#)

Hypothesized Signaling Pathway Inhibition by **4-Fluorosalicylic Acid**

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the COX-2 pathway.

Experimental Protocol: Cyclooxygenase (COX-2) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **4-Fluorosalicylic acid** against the COX-2 enzyme.

Objective: To determine the in vitro inhibitory effect of **4-Fluorosalicylic acid** on COX-2 activity.

Materials:

- Human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- **4-Fluorosalicylic acid** (test compound)
- Assay buffer (e.g., Tris-HCl)
- Co-factors (e.g., glutathione, hematin)
- Detection reagent (e.g., for measuring prostaglandin E₂ (PGE₂))
- Microplate reader

Procedure:

- Enzyme Activation: The COX-2 enzyme is pre-incubated on ice with a co-factor solution in the assay buffer to ensure activation.
- Compound Incubation: The test compound, **4-Fluorosalicylic acid**, is prepared in various concentrations and added to the wells of a microplate. The activated enzyme solution is then added to these wells and incubated at room temperature for a short period to allow for binding.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

- Reaction Incubation: The reaction mixture is incubated at 37 °C for a specified time to allow for the conversion of arachidonic acid to prostaglandins.
- Detection: The amount of PGE₂ produced is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
- Data Analysis: The percentage of inhibition is calculated by comparing the PGE₂ levels in the presence of the test compound to the control (enzyme and substrate without the inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Safety Information

4-Fluorosalicylic acid is classified as a warning-level hazard. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H315	Causes skin irritation
	H319	Causes serious eye irritation
	H335	May cause respiratory irritation
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapors/spray
	P280	Wear protective gloves/eye protection/face protection
	P302 + P352	IF ON SKIN: Wash with plenty of water
	P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eyeshields, and gloves when handling this compound.

Conclusion

4-Fluorosalicylic acid is a valuable compound for research and development in the fields of medicine and agriculture. Its unique properties, stemming from the presence of the fluorine atom, make it an attractive intermediate for the synthesis of novel bioactive molecules. A thorough understanding of its chemical characteristics, synthesis, and biological activity is crucial for its effective application in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-氟水杨酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Fluorosalicylic acid | C7H5FO3 | CID 67661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 8. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 9. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Fluorosalicylic Acid: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294951#what-is-the-cas-number-for-4-fluorosalicylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com